![molecular formula C12H13O6- B14625180 {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate CAS No. 55990-47-1](/img/structure/B14625180.png)
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate is a chemical compound known for its unique structural properties and reactivity. It is often used in various industrial and scientific applications due to its ability to undergo specific chemical reactions.
Preparation Methods
The synthesis of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate typically involves the reaction of tert-butyl hydroperoxide with a phenyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used in studies involving oxidative stress and cellular responses. In medicine, it has potential applications in drug development and therapeutic interventions. Industrially, it is used in the production of polymers, coatings, and other materials due to its reactive properties.
Mechanism of Action
The mechanism of action of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications and subsequent biological effects. The pathways involved in these processes are complex and may include interactions with cellular proteins, lipids, and nucleic acids.
Comparison with Similar Compounds
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate can be compared with other similar compounds such as tert-butyl hydroperoxide and benzoyl peroxide. While all these compounds contain peroxide bonds and exhibit oxidative properties, this compound is unique in its specific structural arrangement and reactivity profile. This uniqueness makes it particularly valuable in certain applications where other peroxides may not be as effective.
Properties
CAS No. |
55990-47-1 |
|---|---|
Molecular Formula |
C12H13O6- |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
2-tert-butylperoxycarbonylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H14O6/c1-12(2,3)18-17-11(14)9-7-5-4-6-8(9)10(13)16-15/h4-7,15H,1-3H3/p-1 |
InChI Key |
FITCNIVIIJXTTC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
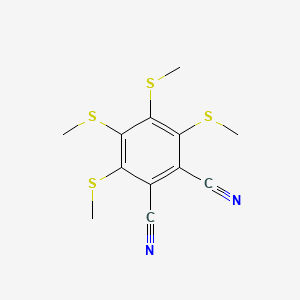
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
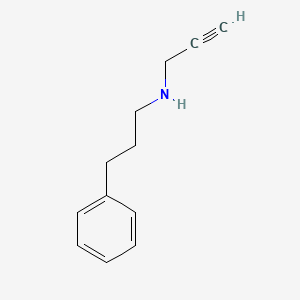
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

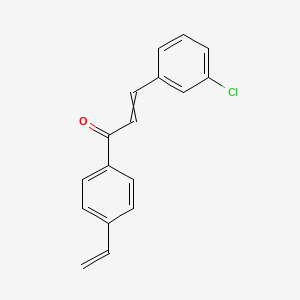
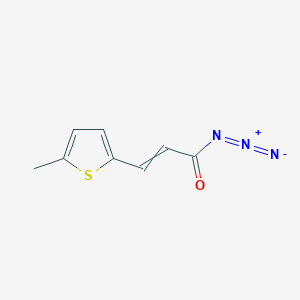
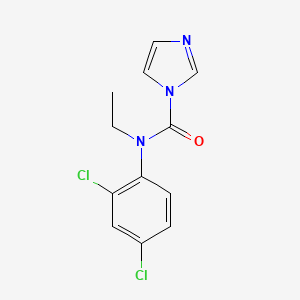
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
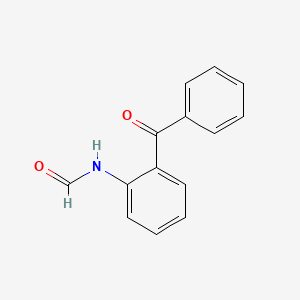
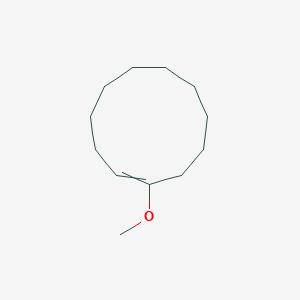
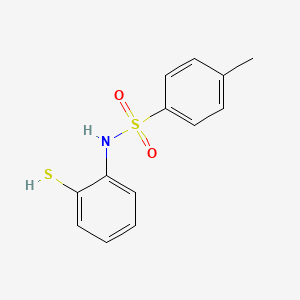
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
